molecular formula C21H14ClN5O4 B2439320 2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide CAS No. 1005297-82-4

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

Cat. No.: B2439320
CAS No.: 1005297-82-4
M. Wt: 435.82
InChI Key: RFAIHOJPAROUEC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, a nitrobenzamide moiety, and a chloro substituent, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O4/c1-12-24-19-17(3-2-10-23-19)21(29)26(12)14-6-4-13(5-7-14)25-20(28)16-9-8-15(27(30)31)11-18(16)22/h2-11H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAIHOJPAROUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the nitrobenzamide moiety: This step involves the nitration of a benzamide derivative, followed by coupling with the pyrido[2,3-d]pyrimidine core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, ammonia, or thiourea.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in tumor growth. The mechanism often involves binding to molecular targets that regulate cell proliferation and apoptosis .
  • Antimicrobial Properties : The compound's structural analogs have been studied for their antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Preliminary studies suggest that modifications in the structure can enhance their effectiveness against bacterial strains .

Drug Development

  • Target Identification : The ability of this compound to interact with specific biological targets makes it a candidate for drug development. Its unique functional groups allow it to modulate enzyme activity or receptor function, potentially leading to novel therapeutic agents .
  • Synthesis of Derivatives : The compound serves as a building block for the synthesis of more complex molecules. Researchers can modify its structure to explore new derivatives with improved biological activities or reduced toxicity .

Chemical Synthesis

  • Reagent in Organic Synthesis : This compound can be utilized as a reagent in organic synthesis processes. Its specific substitution pattern allows it to participate in various chemical reactions, facilitating the formation of other complex organic compounds .

Case Studies

Several studies have highlighted the potential applications of 2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide:

Case Study 1: Antitubercular Activity

A study evaluated various substituted pyrido[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures. These findings support further exploration of the target compound's efficacy in combating tuberculosis .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives demonstrated non-toxic profiles at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and clinical testing .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrido[2,3-d]pyrimidine core may bind to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-amino-4-methylpyridine: A simpler compound with a similar chloro substituent and pyridine core.

    6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: A structurally related compound with a pyrido[2,3-d]pyrimidine core and additional substituents.

Uniqueness

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety, a pyrido[2,3-d]pyrimidine core, and a chloro substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a synthetic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular structure of this compound includes a nitro group and a chloro substituent on a pyrido[2,3-d]pyrimidine core. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular FormulaC21H17ClN4O3
Molecular Weight404.84 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Research indicates that compounds with a similar structure to this compound exhibit significant anticancer activity. For instance, pyrido[2,3-d]pyrimidines have been shown to inhibit certain kinases involved in cancer progression. A study demonstrated that derivatives of this compound can serve as effective inhibitors of the HER family of receptors, which are often overexpressed in various cancers .

Case Study:
In clinical trials (NCT03743350), similar compounds targeting HER kinases displayed promising results in treating non-small cell lung cancer (NSCLC) with specific mutations. The mechanism involves selective inhibition of tumor cell proliferation while sparing normal cells .

Antimicrobial Activity

The antimicrobial potential of pyrido[2,3-d]pyrimidine derivatives has also been explored. These compounds have shown activity against various bacterial strains and fungi. The nitro group in the structure is particularly important for antimicrobial efficacy as it can be reduced to form reactive species that disrupt microbial cell functions .

Research Findings:
A study highlighted that modifications to the nitro group significantly affect the compound's ability to inhibit Mycobacterium tuberculosis. The optimal arrangement of functional groups was found to enhance activity against this pathogen .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Kinase Inhibition: Compounds targeting kinases can disrupt signaling pathways essential for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation: The reduction of nitro groups can lead to ROS production, which is toxic to microorganisms.
  • Interference with DNA Replication: Similar compounds have been shown to interact with DNA or RNA synthesis mechanisms in pathogens.

Q & A

Q. How can researchers optimize the synthetic route for this compound while minimizing impurities?

Methodological Answer: The synthesis typically involves multi-step reactions, including pyrimidine ring formation, nitro-group introduction, and amide coupling. To optimize purity:

  • Use HPLC monitoring at each step to track intermediate purity .
  • Employ Schlenk techniques to control moisture-sensitive reactions (e.g., amide bond formation) .
  • Apply statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) affecting yield and byproduct formation .
  • Example: A central composite design (CCD) can reduce trial runs by 40% while identifying optimal reaction times.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the pyrido-pyrimidine and nitrobenzamide regions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to distinguish isotopic patterns from impurities .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 3H vs. 4H-pyrido-pyrimidine) by analyzing single-crystal structures .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies :
  • Use buffer solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy at 25°C, 40°C, and 60°C .
  • Identify degradation products using LC-MS and compare with synthetic impurities .
    • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard lab conditions.

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Use density functional theory (DFT) to calculate electrophilicity indices at the chloro and nitro groups. For example:
  • B3LYP/6-311+G(d,p) level optimizes transition states for SNAr reactions .
    • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .
    • Validate predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants).

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Perform dose-response profiling across multiple cell lines to distinguish target-specific effects from off-target toxicity .
  • Use isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets (e.g., kinases) and correlate with cellular IC50 values .
  • Apply chemoinformatics tools (e.g., SEA, SwissTargetPrediction) to identify potential off-target interactions .

Q. What experimental approaches can elucidate the role of the nitro group in modulating pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability assays : Compare microsomal half-lives of the parent compound with analogs (e.g., nitro→cyano substitution) .
  • Caco-2 permeability assays : Assess intestinal absorption to determine if nitro-group hydrogen bonding reduces bioavailability .
  • Pharmacophore modeling : Map nitro-group interactions with cytochrome P450 enzymes to predict metabolic hotspots .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking scores and experimental binding data?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust protonation states (e.g., pyrido-pyrimidine tautomers) and solvation models in software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to validate docking-predicted interactions (e.g., Kd vs. ΔG calculations) .
  • Alanine scanning mutagenesis : Confirm critical residues in the binding pocket identified by docking but not observed experimentally .

Tables for Key Data

Parameter Method Example Data Reference
Synthetic Yield OptimizationDoE (Central Composite Design)78% yield at 65°C, DMF, 12h
Metabolic Half-Life (Human)Liver Microsome Assayt1/2 = 2.3 h
Binding Affinity (Kinase X)ITCKd = 12 nM
Electrophilicity (Nitro)DFT (B3LYP/6-311+G(d,p))Fukui Index = 0.45

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